2-((2-Cyanoethyl)anilino)ethyl methyl carbonate
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Overview
Description
2-((2-Cyanoethyl)anilino)ethyl methyl carbonate is an organic compound with the molecular formula C13H16N2O3 and a molecular weight of 248.28 g/mol . It is also known by its IUPAC name, 2-[N-(2-cyanoethyl)anilino]ethyl methyl carbonate . This compound is characterized by the presence of a cyanoethyl group attached to an aniline moiety, which is further linked to an ethyl methyl carbonate group.
Preparation Methods
The synthesis of 2-((2-Cyanoethyl)anilino)ethyl methyl carbonate typically involves the reaction of 2-cyanoethyl aniline with ethyl chloroformate under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
2-((2-Cyanoethyl)anilino)ethyl methyl carbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include potassium permanganate, hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-((2-Cyanoethyl)anilino)ethyl methyl carbonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((2-Cyanoethyl)anilino)ethyl methyl carbonate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the aniline moiety can engage in electrophilic aromatic substitution reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
2-((2-Cyanoethyl)anilino)ethyl methyl carbonate can be compared with other similar compounds, such as:
2-((2-Cyanoethyl)anilino)ethyl ethyl carbonate: Similar structure but with an ethyl group instead of a methyl group.
2-((2-Cyanoethyl)anilino)ethyl propyl carbonate: Similar structure but with a propyl group instead of a methyl group.
2-((2-Cyanoethyl)anilino)ethyl butyl carbonate: Similar structure but with a butyl group instead of a methyl group.
These compounds share similar chemical properties but differ in their physical properties and reactivity due to the varying alkyl groups attached to the carbonate moiety .
Properties
CAS No. |
93839-02-2 |
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Molecular Formula |
C13H16N2O3 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
2-[N-(2-cyanoethyl)anilino]ethyl methyl carbonate |
InChI |
InChI=1S/C13H16N2O3/c1-17-13(16)18-11-10-15(9-5-8-14)12-6-3-2-4-7-12/h2-4,6-7H,5,9-11H2,1H3 |
InChI Key |
VOKMGOLQEBPKNR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)OCCN(CCC#N)C1=CC=CC=C1 |
Origin of Product |
United States |
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